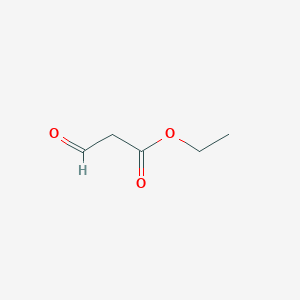

乙酰乙酸乙酯

描述

Synthesis Analysis

The synthesis of related compounds involves multiple chemical reactions, including the condensation of ethylene oxide, ethyl sodiomalonate, and ethyl chloroacetate, resulting in hydrolysis and decarboxylation processes. For instance, condensation of propylene oxide with ethyl malonate in the presence of sodium ethylate, followed by hydrolysis and decarboxylation, can yield γ-valerolactone, a related compound (McRae et al., 1943).

Molecular Structure Analysis

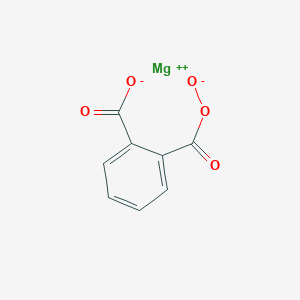

Molecular structure analysis of 3-Oxo-propionic acid ethyl ester derivatives, including their synthesis and interaction with metal ions, has been conducted. The ligands prepared by alkylation reactions followed by acid hydrolysis were characterized using spectral methods confirming their structures. These analyses contribute to understanding the molecular framework and reactivity of such compounds (Hammud et al., 2015).

Chemical Reactions and Properties

The acid-catalyzed reactions between aromatic aldehydes and ethyl diazoacetate have been shown to produce 3-hydroxy-2-arylacrylic acid ethyl esters and 3-oxo-3-arylpropanoic acid ethyl esters, demonstrating the compound's versatility in synthesis pathways. Such reactions are crucial for producing biologically active compounds, indicating the broad applicability of 3-Oxo-propionic acid ethyl ester in chemical synthesis (Dudley et al., 2004).

Physical Properties Analysis

The study of the elimination kinetics of ethyl esters of 2-oxo-carboxylic acids, including 3-Oxo-propionic acid ethyl ester, in gas phases at elevated temperatures, provides insight into their stability and reactivity. These investigations help understand the compound's behavior under various conditions, which is essential for its application in synthesis processes (Reyes et al., 2007).

Chemical Properties Analysis

The esterification synthesis of ethyl oleate, catalyzed by Brønsted acid–surfactant-combined ionic liquid, represents an application of ethyl esters in green chemistry, demonstrating the chemical properties and potential for sustainable processes involving 3-Oxo-propionic acid ethyl ester derivatives. This research underscores the importance of ethyl esters in developing environmentally friendly chemical synthesis methodologies (Zheng et al., 2017).

科学研究应用

衍生物合成

乙酰乙酸乙酯通常用作合成各种有机化合物的起始原料。 例如,它可以用来合成3-(4-溴苯基)-3-氰基-2-氧代丙酸乙酯 ,3-氰基-3-(4-氟苯基)-2-氧代丙酸乙酯 ,以及3-氰基-3-(4-甲氧基苯基)-2-氧代丙酸乙酯 。这些衍生物在化学的不同领域可以有各种应用。

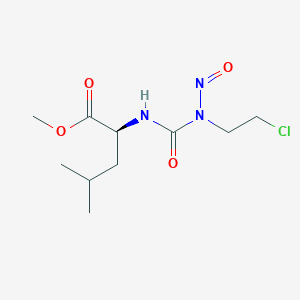

制药化合物

乙酰乙酸乙酯可以用来制备药物化合物。 例如,它可以用来制备3-(2-氯-4-硝基苯基)-3-氧代丙酸乙酯 以及3-(4-甲基-2-硝基苯胺基)-3-氧代丙酸乙酯 ,可能具有潜在的治疗应用。

聚合物化学

在聚合物化学中,乙酰乙酸乙酯可以用作单体或构建模块来合成具有特定性能的聚合物。 例如,它可以用来合成3-环己基-2,2-二甲基-3-氧代丙酸乙酯 ,一种潜在的聚合物合成单体。

染料和颜料的生产

乙酰乙酸乙酯可用于生产染料和颜料。 例如,它可以用来合成3-(2,5-二甲氧基苯基)-3-氧代丙酸乙酯 ,可作为合成染料的前体。

材料科学

在材料科学中,乙酰乙酸乙酯可用于合成具有特定性能的材料。 例如,它可以用来合成3-(3,4-二氟苯基)-3-氧代丙酸乙酯 ,可用于生产具有特定光学或电子性能的材料。

生物化学研究

乙酰乙酸乙酯可用于生物化学研究。 例如,它可以用来合成3-氨基-2-(4-氯苯基)-3-氧代丙酸乙酯

作用机制

Ethyl 3-oxopropanoate, also known as Propanoic acid, 3-oxo-, ethyl ester or 3-Oxo-propionic acid ethyl ester, is a compound with the molecular formula C5H8O3 . This article will discuss its mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

属性

IUPAC Name |

ethyl 3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-8-5(7)3-4-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFFHRPDTQNMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452420 | |

| Record name | 3-Oxo-propionic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34780-29-5 | |

| Record name | 3-Oxo-propionic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

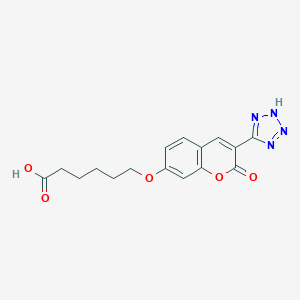

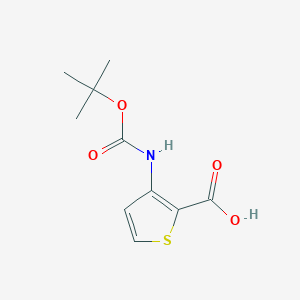

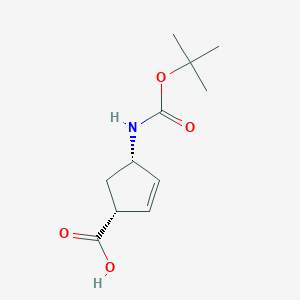

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)

![[2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-prop-1-enylcyclopropane-1-carboxylate](/img/structure/B10177.png)

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)

![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)